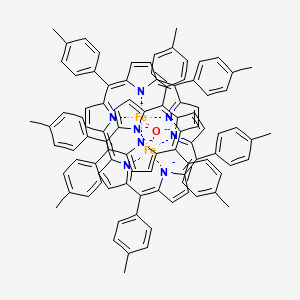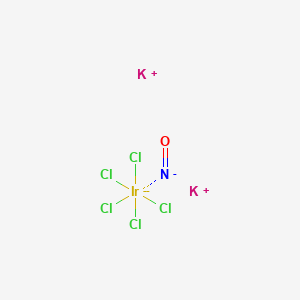
Bromhydrate de 2-(4-fluorophényl)éthylamine
Vue d'ensemble
Description
2-(4-Fluorophenyl)ethylamine Hydrobromide is a useful research compound. Its molecular formula is C8H11BrFN and its molecular weight is 220.08 g/mol. The purity is usually 95%.
The exact mass of the compound 2-(4-Fluorophenyl)ethylamine Hydrobromide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-(4-Fluorophenyl)ethylamine Hydrobromide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-Fluorophenyl)ethylamine Hydrobromide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthèse de dérivés d'arylpyrimidine
Ce composé sert de nucléophile dans la synthèse de dérivés de 2-amino-4-arylpyrimidine . Ces dérivés sont importants en raison de leur large éventail d'activités pharmacologiques, notamment les propriétés antivirales, anti-inflammatoires et anticancéreuses.
Préparation de palladacycles
Bromhydrate de 2-(4-fluorophényl)éthylamine: est utilisé dans la préparation d'amines phénéthylamines primaires ortho-métalées. Celles-ci sont cruciales pour la formation de complexes contenant des palladacycles à six chaînons, qui ont des applications dans la catalyse et la synthèse organique .
Recherche sur les matériaux de cellules solaires
Le composé trouve des applications dans le domaine des matériaux de cellules solaires. Il est probablement impliqué dans le développement de nouveaux matériaux qui améliorent l'efficacité et la stabilité des cellules solaires .
Étude des effets de la substitution par le fluor
Des chercheurs ont étudié l'effet de la substitution par le fluor sur le paysage conformationnel de ce composé. Ces études sont essentielles pour comprendre le comportement moléculaire et concevoir de nouvelles molécules ayant les propriétés souhaitées .
Chimie analytique
Avec sa grande pureté, le This compound est utilisé dans diverses applications de chimie analytique. Il fournit un étalon pour calibrer les instruments et valider les méthodes analytiques .
Études de sécurité et de réglementation
Le profil de sécurité du composé, y compris le potentiel d'irritation de la peau et des yeux, est étudié pour garantir une manipulation sûre et la conformité aux normes réglementaires .
Enseignement de la chimie
En raison de ses propriétés et applications bien documentées, le This compound est également utilisé dans l'enseignement de la chimie pour la formation pratique en laboratoire et la démonstration de techniques analytiques .
Développement de médicaments
Le rôle du composé en tant que bloc de construction en chimie médicinale en fait un atout précieux dans le développement de médicaments, en particulier dans les premières étapes de la synthèse de nouveaux candidats médicaments .
Propriétés
IUPAC Name |
2-(4-fluorophenyl)ethanamine;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10FN.BrH/c9-8-3-1-7(2-4-8)5-6-10;/h1-4H,5-6,10H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORNUPOUGVYVYHV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCN)F.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1807536-06-6 | |
| Record name | 2-(4-Fluorophenyl)ethylamine Hydrobromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 2-(4-Fluorophenyl)ethylamine Hydrobromide improve the efficiency of perovskite light-emitting diodes (PeLEDs)?
A: The research paper highlights that 2-(4-Fluorophenyl)ethylamine Hydrobromide, alongside Lithium Bromide and Diethylamine Hydrobromide, acts as a defect-passivation agent in PeLED fabrication []. This means that the compound effectively reduces defects within the perovskite layer of the device. These defects often act as traps for charge carriers (electrons and holes) that are essential for light emission. By minimizing these traps, 2-(4-Fluorophenyl)ethylamine Hydrobromide contributes to a more efficient flow of charge carriers, ultimately leading to improved PeLED performance with higher light output and potentially enhanced device lifespan.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(Z)-8-fluoro-5-(4-((methylimino)methyl)phenyl)-2,3,4,6-tetrahydro-1H-azepino[5,4,3-cd]indol-1-one](/img/structure/B1496943.png)
![4-[(E)-2-[4-[3,5-Bis[4-[(E)-2-(2,6-ditert-butylpyrylium-4-yl)ethenyl]phenyl]phenyl]phenyl]ethenyl]-2,6-ditert-butylpyrylium;tetrafluoroborate](/img/structure/B1496953.png)



![1H-Indol-4-ol,2-[2-[(3,5-dimethyl-1H-pyrrol-2-yl)methylene]-3-methoxy-2H-pyrrol-5-yl]-](/img/structure/B1496961.png)

![2-(2-bromophenyl)-3H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B1496965.png)
![(S)-7'-[Bis[3,5-bis(tert-butyl)phenyl]phosphino]-2,2',3,3'-tetrahydro-1,1'-spirobi[1H-indene]-7-methanamine](/img/structure/B1496967.png)
![2-Bromo-11-phenyl-11H-benzo[a]carbazole](/img/structure/B1496968.png)
![N-(2-chlorophenyl)-7-phenyl-7H-benzo[a]carbazol-9-amine](/img/structure/B1496969.png)
![methyl 4-[(10S,13R)-3-acetyloxy-10,13-dimethyl-2,3,4,5,6,7,8,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B1496974.png)

